molecular formula C13H19F3N4O B6956138 N-[1-(1H-pyrazol-4-yl)ethyl]-1-(2,2,2-trifluoroethyl)piperidine-4-carboxamide

N-[1-(1H-pyrazol-4-yl)ethyl]-1-(2,2,2-trifluoroethyl)piperidine-4-carboxamide

Cat. No.: B6956138
M. Wt: 304.31 g/mol
InChI Key: XUUVZQCLWXBBBO-UHFFFAOYSA-N
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Description

N-[1-(1H-pyrazol-4-yl)ethyl]-1-(2,2,2-trifluoroethyl)piperidine-4-carboxamide: is a synthetic organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of a pyrazole ring, a trifluoroethyl group, and a piperidine ring

Properties

IUPAC Name

N-[1-(1H-pyrazol-4-yl)ethyl]-1-(2,2,2-trifluoroethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19F3N4O/c1-9(11-6-17-18-7-11)19-12(21)10-2-4-20(5-3-10)8-13(14,15)16/h6-7,9-10H,2-5,8H2,1H3,(H,17,18)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUUVZQCLWXBBBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CNN=C1)NC(=O)C2CCN(CC2)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1H-pyrazol-4-yl)ethyl]-1-(2,2,2-trifluoroethyl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: Starting with a suitable precursor, such as an α,β-unsaturated ketone, the pyrazole ring can be formed through cyclization reactions.

    Introduction of the Trifluoroethyl Group: The trifluoroethyl group can be introduced via nucleophilic substitution reactions using trifluoroethyl halides.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate amine precursors.

    Coupling Reactions: The final step involves coupling the pyrazole and piperidine intermediates using amide bond formation reactions, typically facilitated by coupling agents like carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1H-pyrazol-4-yl)ethyl]-1-(2,2,2-trifluoroethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyrazole or piperidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-[1-(1H-pyrazol-4-yl)ethyl]-1-(2,2,2-trifluoroethyl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(1H-pyrazol-4-yl)ethyl]-1-(2,2,2-trifluoroethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The trifluoroethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The pyrazole ring may interact with active sites of enzymes, inhibiting or activating their function.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(1H-pyrazol-4-yl)ethyl]-1-(2,2,2-trifluoroethyl)piperidine-4-carboxamide: can be compared with other piperidine carboxamides and pyrazole derivatives, such as:

Uniqueness

The presence of the trifluoroethyl group and the specific arrangement of the pyrazole and piperidine rings make this compound unique. These structural features contribute to its distinct chemical reactivity and potential biological activity.

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